molecular formula C18H23NO3S B238931 N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamide

N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B238931
M. Wt: 333.4 g/mol
InChI Key: KHDLVZZRDBHRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as Methylsulfonylphenyl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism Of Action

The mechanism of action of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl involves the inhibition of specific enzymes, which leads to the disruption of various physiological processes. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in the body.

Biochemical And Physiological Effects

N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been shown to exhibit potent antioxidant activity, which may be useful in the treatment of various oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl has several advantages for use in laboratory experiments, including its potent inhibitory effects on specific enzymes and its ability to exhibit various biochemical and physiological effects. However, this compound also has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl, including the investigation of its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Further studies are also needed to determine the optimal dosage and administration route of this compound, as well as its potential side effects and toxicity. Additionally, the development of novel derivatives of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl may lead to the discovery of more potent and selective inhibitors of specific enzymes.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl involves the reaction of 4-methoxybenzyl chloride with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to yield the final compound.

Scientific Research Applications

N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.

properties

Product Name

N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamide

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide

InChI

InChI=1S/C18H23NO3S/c1-12-10-13(2)15(4)18(14(12)3)23(20,21)19-11-16-6-8-17(22-5)9-7-16/h6-10,19H,11H2,1-5H3

InChI Key

KHDLVZZRDBHRFG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C)C

Origin of Product

United States

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